molecular formula C23H37NO6 B4040841 1-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid

1-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid

Cat. No.: B4040841
M. Wt: 423.5 g/mol
InChI Key: HAWOODMBZLKDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid is a complex organic compound with a unique structure that combines a piperidine ring with phenoxy and ethoxy groups

Scientific Research Applications

1-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine typically involves multiple steps. The process begins with the preparation of the phenoxy and ethoxy intermediates, which are then coupled with the piperidine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[2-(4-Butylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine
  • 1-[2-[2-(4-Propylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine

Uniqueness

1-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine is unique due to the presence of the butan-2-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[2-[2-(4-butan-2-ylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO2.C2H2O4/c1-5-19(4)20-6-8-21(9-7-20)24-13-12-23-11-10-22-15-17(2)14-18(3)16-22;3-1(4)2(5)6/h6-9,17-19H,5,10-16H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWOODMBZLKDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCOCCN2CC(CC(C2)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
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1-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
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1-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
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1-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
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1-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
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1-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.